

3-(3,5-dichlorophenyl)benzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3,5-dichlorophenyl)benzoic Acid

Cat. No.: B1334100

[Get Quote](#)

An In-depth Technical Guide to 3,5-Dichlorobenzoic Acid

A Note on Nomenclature: The user request specified "**3-(3,5-dichlorophenyl)benzoic acid**." However, based on the prevalence of information, this guide focuses on the more common and well-documented compound, 3,5-Dichlorobenzoic acid (CAS RN: 51-36-5). It is presumed that this is the compound of interest.

This technical guide provides a comprehensive overview of 3,5-Dichlorobenzoic acid, including its chemical identifiers, physicochemical properties, experimental protocols for its synthesis, and its applications in research and development, particularly for researchers, scientists, and drug development professionals.

Chemical Identifiers and Physicochemical Properties

3,5-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid with the chemical formula $C_7H_4Cl_2O_2$.^{[1][2][3]} It is a white to light beige crystalline powder.^[1] This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.^{[1][4]}

Table 1: Chemical Identifiers for 3,5-Dichlorobenzoic Acid

Identifier	Value
CAS Number	51-36-5[2]
Molecular Formula	C ₇ H ₄ Cl ₂ O ₂ [2]
Molecular Weight	191.01 g/mol [2]
IUPAC Name	3,5-dichlorobenzoic acid[2]
Synonyms	Benzoic acid, 3,5-dichloro-; 3,5-DichlorobenzoicAcid[2]
InChI	InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)[2]
InChIKey	CXKCFZDUOYMOOP-UHFFFAOYSA-N[2]
SMILES	<chem>C1=C(C=C(C=C1Cl)Cl)C(=O)O</chem> [2]
EC Number	200-092-4[2]
PubChem CID	5811[2]

Table 2: Physicochemical and Spectroscopic Data for 3,5-Dichlorobenzoic Acid

Property	Value
Melting Point	184-187 °C[5][6]
Boiling Point	309.1 ± 22.0 °C at 760 mmHg[6]
Water Solubility	147.1 mg/L[1]
Solubility	Soluble in ethanol and acetone[1][7]
pKa	3.46 ± 0.10 (Predicted)[1]
Appearance	White to beige powder/crystalline solid[1][7]
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ(ppm) 7.90 (t, J = 2.0 Hz, 1H), 7.85 (d, J = 2.0 Hz, 2H)[8]
¹³ C NMR (DMSO, 100 MHz)	δ(ppm) 165.4, 135.0, 134.8, 132.7, 128.3[5]
IR (KBr disc)	ν(cm ⁻¹): 3084 (C-H), 2663 (O-H), 1706 (C=O), 1570, 1448 (C-C)[8]
Mass Spectrum	Available, with top 5 peaks at m/z 190, 173, 192, 175, 145[2]

Experimental Protocols

Several methods for the synthesis of 3,5-dichlorobenzoic acid have been reported. Below are detailed protocols for some of these synthetic routes.

2.1 Synthesis from 3,5-Dichlorobenzonitrile

This method involves the hydrolysis of 3,5-dichlorobenzonitrile to yield 3,5-dichlorobenzoic acid.[8]

- Materials: 3,5-dichlorobenzonitrile, sodium hydroxide, deionized water, 2 M hydrogen chloride aqueous solution, ethyl acetate.
- Procedure:

- Slowly add 3,5-dichlorobenzonitrile (5 g, 0.029 mol) to a solution of sodium hydroxide (2.9 g, 0.073 mol) in 10 mL of deionized water.
- Heat the mixture to reflux and stir for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of methanol/ethyl acetate (1:4 v/v).
- After the reaction is complete, cool the mixture to room temperature.
- Adjust the pH of the solution to 1-3 using a 2 M aqueous solution of hydrogen chloride, which will cause a white solid to precipitate.
- Filter the precipitate under reduced pressure, wash with water, and dry to obtain the product.
- Extract the filtrate with ethyl acetate to recover any remaining product.
- Recrystallize the combined white powder from deionized water to obtain pure 3,5-dichlorobenzoic acid. The reported yield is 93%.^[8]

2.2 Synthesis from 3,5-Dichloroanthranilic Acid

This protocol involves the diazotization of 3,5-dichloroanthranilic acid.^{[8][9][10]}

- Materials: 3,5-dichloroanthranilic acid, ethanol.
- Procedure:
 - Prepare a diazonium salt solution from 412 parts of 3,5-dichloroanthranilic acid as described in the source literature.
 - Heat the diazonium salt solution to 70°C.
 - Slowly add 200 parts of ethanol to the heated solution. An immediate elimination of nitrogen will occur with heat evolution.
 - Stir the mixture for an additional 15 minutes.

- Isolate the 3,5-dichlorobenzoic acid. The reported yield is 92% with a melting point of 176-178°C.[10]

2.3 Synthesis from Benzonitrile

This method involves the chlorination of benzonitrile followed by hydrolysis.[11]

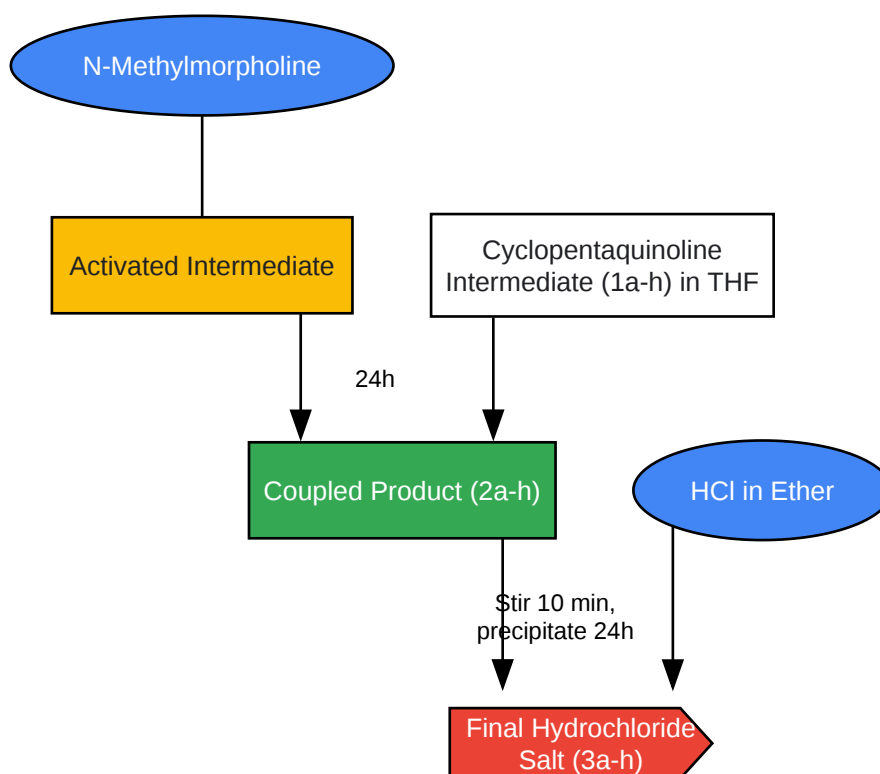
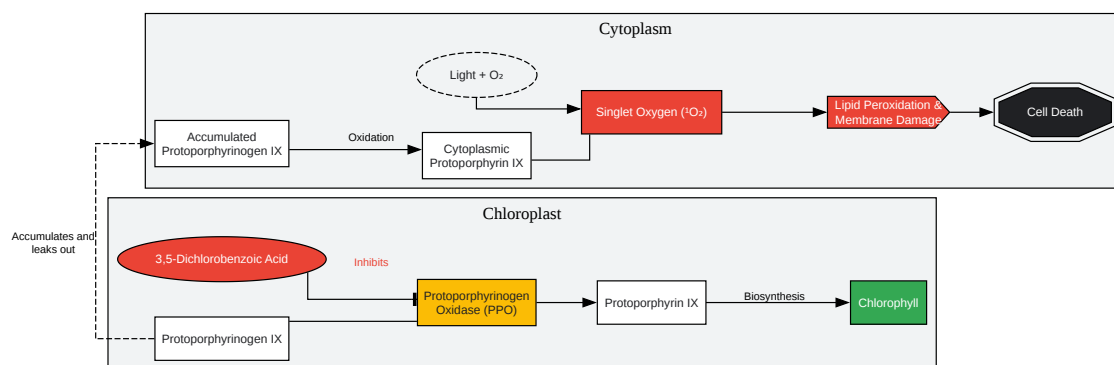
- Materials: Benzonitrile, chloroform, ethanol, sodium hypochlorite (13%), 37% hydrochloric acid, 30% sodium hydroxide.
- Procedure:
 - To 100.0 g of benzonitrile (99% content), add 300 g of chloroform and 100 g of ethanol.
 - Add 1209.4 g of sodium hypochlorite (13% content) and maintain the system pH at 3.0-4.0 with 37% hydrochloric acid.
 - React at 55-60°C until the content of 3,5-dichlorobenzonitrile reaches 99.5%.
 - Under ambient pressure, add 30% sodium hydroxide to maintain the reaction system's pH at 12-13.
 - Keep the reaction at 80-90°C for 2.5 hours.
 - Acidify the system to a pH of 1.0 with 37% hydrochloric acid and react at 50-60°C for 1.0 hour.
 - Filter and dry the product at 90-110°C to obtain 3,5-dichlorobenzoic acid with a 99.0% content.[11]

Biological Activity and Signaling Pathways

3.1 Herbicidal Activity: Inhibition of Protoporphyrinogen Oxidase

3,5-Dichlorobenzoic acid is known to have herbicidal properties.[1][2] Its mechanism of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1] PPO is a key enzyme in the chlorophyll biosynthesis pathway.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then moves into the cytoplasm and is converted to

protoporphyrin IX.[12] In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, leading to the formation of singlet oxygen.[13] This highly reactive oxygen species causes lipid peroxidation of cell membranes, leading to loss of membrane integrity and ultimately, plant cell death.[13]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. nbino.com [nbino.com]
- 5. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]
- 6. 3,5-Dichlorobenzoic acid | CAS#:51-36-5 | Chemsr [chemsr.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 3,5-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. nbino.com [nbino.com]
- 10. prepchem.com [prepchem.com]
- 11. Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-(3,5-dichlorophenyl)benzoic acid CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334100#3-3-5-dichlorophenyl-benzoic-acid-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com